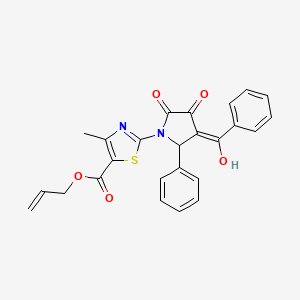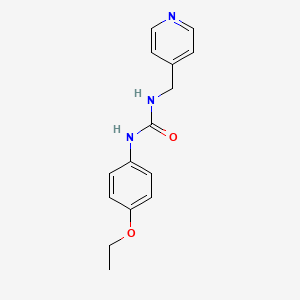![molecular formula C22H21N3O B5308128 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5308128.png)
2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as EMQ and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone is not fully understood. However, studies have suggested that EMQ exerts its anticancer and anti-inflammatory effects by inhibiting various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that EMQ can inhibit the proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. It has also been shown to have antioxidant and neuroprotective properties.
実験室実験の利点と制限
One advantage of using 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications. EMQ has been found to have anticancer, anti-inflammatory, and antiangiogenic properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of EMQ is complex and time-consuming, making it difficult to obtain large quantities of the compound for research purposes.
将来の方向性
There are several future directions for research on 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone. One direction is to investigate the mechanism of action of this compound in more detail. Further studies are needed to fully understand how EMQ exerts its anticancer and anti-inflammatory effects. Another direction is to explore the potential of EMQ as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, research could focus on developing new synthesis methods for EMQ to increase its availability for research purposes.
合成法
The synthesis of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has been reported in the literature. The synthesis involves the reaction of 2-(1-ethyl-2-methyl-1H-indol-3-yl)acetaldehyde with 3-methyl-4(3H)-quinazolinone in the presence of a catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the final product, EMQ.
科学的研究の応用
2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anticancer, anti-inflammatory, and antiangiogenic properties. EMQ has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and angiogenesis in animal models.
特性
IUPAC Name |
2-[(E)-2-(1-ethyl-2-methylindol-3-yl)ethenyl]-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-4-25-15(2)16(17-9-6-8-12-20(17)25)13-14-21-23-19-11-7-5-10-18(19)22(26)24(21)3/h5-14H,4H2,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZAQGFELQNDCK-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308053.png)
![1-[(2-methylphenyl)acetyl]-4-propylpiperazine](/img/structure/B5308054.png)
![3-{2-[(2-amino-2-oxoethyl)(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308057.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5308068.png)
![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![2-(4-ethyl-1-piperazinyl)-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308089.png)
![5-(1,3-benzodioxol-5-yl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308093.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5308116.png)
![ethyl 1-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5308121.png)
![methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate](/img/structure/B5308127.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B5308140.png)